molecular formula C48H31N3 B3027838 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole CAS No. 1402543-31-0

2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole

Cat. No.: B3027838
CAS No.: 1402543-31-0
M. Wt: 649.8 g/mol
InChI Key: OXYUAOUFXFTZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Bis(9-phenylcarbazol-3-yl)-9H-carbazole (CAS 1402543-31-0) is a high-value, carbazole-derived compound engineered for advanced optoelectronic research. Its structure features a central carbazole core with 9-phenylcarbazol-3-yl substituents at the 2- and 7-positions, which imparts significant rigidity and extended π-conjugation . This molecular design is critical for applications in organic light-emitting diodes (OLEDs), particularly as a host material in phosphorescent OLEDs (PHOLEDs) and for thermally activated delayed fluorescence (TADF) . The compound's key research value lies in its excellent electron-donating capabilities and high triplet energy, which is essential for facilitating energy transfer to dopant molecules and achieving high-efficiency light emission . The bulky 9-phenylcarbazol-3-yl groups introduce steric hindrance that suppresses molecular aggregation in the solid state, thereby enhancing the morphological stability of the thin film and contributing to improved device longevity . In device operation, the mechanism of action involves efficient charge carrier transport. The molecular architecture allows for effective π-π stacking interactions, facilitating the movement of both electrons and holes, which helps to balance charge recombination within the emission layer of an OLED . Compared to structural analogues, this compound offers a favorable balance of a low bandgap (approximately 2.8 eV) and high thermal stability (decomposition temperature over 300 °C), making it a superior candidate for developing next-generation display and lighting technologies . ATTENTION: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-39(45)41-27-31(21-25-47(41)50)33-19-23-37-38-24-20-34(30-44(38)49-43(37)29-33)32-22-26-48-42(28-32)40-16-8-10-18-46(40)51(48)36-13-5-2-6-14-36/h1-30,49H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYUAOUFXFTZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=C(N5)C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 9-phenylcarbazole: This can be achieved through a Suzuki coupling reaction between 9-bromo-9H-carbazole and phenylboronic acid in the presence of a palladium catalyst.

    Bromination: The 9-phenylcarbazole is then brominated at the 3-position using N-bromosuccinimide (NBS) to form 3-bromo-9-phenylcarbazole.

    Coupling Reaction: Finally, a coupling reaction between 3-bromo-9-phenylcarbazole and 2,7-dibromo-9H-carbazole is carried out using a palladium catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or carbazole rings using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbazole-quinones.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted carbazole derivatives.

Mechanism of Action

The mechanism of action of 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole in electronic applications involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for effective π-π stacking interactions, facilitating the movement of electrons and holes. In biological applications, the compound may interact with cellular components, disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

CzS2 (Di(4-(4-(9-phenylcarbazol-3-yl)phenyl)sulfone)
  • Structure : Contains sulfone bridges linking phenylcarbazolyl groups to a central phenyl ring.
  • Key Differences : The sulfone group introduces electron-withdrawing properties, lowering the HOMO level compared to the target compound. This enhances charge-transfer efficiency in TADF applications but reduces hole-transport capability .
  • Applications : Used as a TADF photocatalyst in polymerization reactions due to its balanced charge-transfer characteristics .
9-Phenyl-9H,9′H-2,3′-bicarbazole
  • Structure : A bicarbazole system with two carbazole units linked via a phenyl group.
  • Key Differences : Lacks the 3-yl substitution pattern of the target compound, leading to reduced π-conjugation and higher bandgap (≈3.2 eV vs. ≈2.8 eV for the target).
2,7-Di(2-furyl)-9H-carbazole (27a)
  • Structure : Symmetrical substitution with furyl groups at the 2,7-positions.
  • Key Differences : Furyl substituents are smaller and less electron-rich than phenylcarbazolyl groups, resulting in a higher bandgap (≈3.5 eV) and reduced thermal stability (Td ≈ 250°C vs. >300°C for the target).
  • Applications : Investigated for antiproliferative effects in cancer research, highlighting divergent structure-activity relationships .
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole
  • Structure : Ethynyl-linked pyridyl groups at the 2,7-positions.
  • Key Differences : Pyridyl groups introduce electron-deficient character, lowering the LUMO level (−3.1 eV vs. −2.6 eV for the target). This facilitates electron transport but reduces hole injection efficiency.
  • Applications : Utilized in pH-sensitive luminescent materials and anion sensing .

Optoelectronic Properties

Compound HOMO (eV) LUMO (eV) Bandgap (eV) Thermal Stability (Td, °C)
Target Compound −5.4 −2.6 2.8 >300
CzS2 −5.8 −2.9 2.9 290
9-Phenyl-2,3′-bicarbazole −5.6 −2.4 3.2 280
2,7-Di(furyl)-carbazole −5.2 −1.7 3.5 250
2,7-Bis(pyridylethynyl) −5.5 −3.1 2.4 270

Key Observations :

  • The target compound’s low bandgap and high HOMO level (−5.4 eV) make it an excellent hole-transport material, outperforming bicarbazole and furyl derivatives.
  • CzS2’s sulfone group narrows the bandgap but compromises thermal stability.
  • Pyridylethynyl derivatives exhibit the narrowest bandgap but require complementary materials for balanced charge transport in devices .

Biological Activity

2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole is a complex organic compound belonging to the carbazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound exhibits multiple carbazole units that contribute to its electronic properties and biological interactions. Its formula can be represented as follows:

C28H20N2C_{28}H_{20}N_2

This compound's unique arrangement allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of signaling pathways such as STAT3 and NF-kB .

2. Antimicrobial Properties

Carbazole derivatives have demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported that certain derivatives inhibit bacterial growth effectively, suggesting potential applications in treating infections .

3. Neuroprotective Effects

Neuroprotective activities are another significant aspect of carbazole derivatives. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative conditions like Alzheimer's disease .
  • Oxidative Stress Reduction : The antioxidant properties attributed to carbazole derivatives help mitigate oxidative stress in cells, contributing to their neuroprotective effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of carbazole derivatives:

StudyFindings
Ghobadian et al. (2018)Demonstrated potent AChE inhibition by carbazole derivatives with potential neuroprotective effects against H2O2-induced toxicity .
Muniyappan et al. (2016)Investigated anti-inflammatory properties in synthesized carbazole derivatives, showing promising results in vitro .
Arpana Rana et al. (2021)Compiled a comprehensive review on the biological profiles of carbazole derivatives, emphasizing their anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole derivatives?

  • Methodological Answer : The synthesis typically involves three key steps:

Alkylation : Commercial 9H-carbazole is alkylated at the nitrogen atom using alkyl halides under standard conditions to introduce solubilizing chains (e.g., ethyl or hexyl groups) .

Iodination : The alkylated carbazole undergoes iodination at specific positions (e.g., 3,6-positions) using KI/KIO₃ in acetic acid to generate reactive intermediates .

Cross-Coupling : Sonogashira or Suzuki-Miyaura coupling reactions are employed to attach aryl/ethynyl groups. For example, phenylacetylene or boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are used to form π-conjugated systems .

  • Critical Consideration : Alkyl chain length (e.g., ethyl vs. hexyl) does not affect solution-phase photophysics but significantly influences solid-state intermolecular packing and emission properties .

Q. What characterization techniques are essential for confirming the structural integrity of carbazole derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functionalization sites and alkyl chain integration .
  • X-ray Crystallography : Resolves molecular geometry and packing modes, as demonstrated for 9-phenyl-3,6-bis(boronate) derivatives .
  • Mass Spectrometry : High-resolution MS validates molecular weight and purity .
  • Photophysical Analysis : UV-Vis and fluorescence spectroscopy quantify absorption/emission profiles (e.g., λmax at 369–428 nm in solution) .

Advanced Research Questions

Q. How do alkyl chain modifications influence the photophysical properties of carbazole derivatives in different states?

  • Methodological Answer :

  • Solution Phase : Alkyl chains (e.g., ethyl vs. hexyl) minimally affect emission wavelengths due to limited intermolecular interactions. For example, bicarbazole derivatives emit at 416 nm regardless of chain length .
  • Solid State : Longer alkyl chains (e.g., hexyl) reduce aggregation-induced quenching by enhancing molecular separation. Shorter chains (e.g., ethyl) promote π-π stacking, broadening emission bands and red-shifting λmax (e.g., 3a: 428 nm vs. 3b: 428 nm with narrower FWHM) .
    • Data Contradiction Resolution : Discrepancies between solution and solid-state data require controlled thin-film fabrication (e.g., spin-coating vs. vapor deposition) to optimize intermolecular spacing .

Q. What strategies resolve contradictions in optoelectronic data between theoretical predictions and experimental results?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) simulations predict HOMO/LUMO levels and charge transport properties. Discrepancies arise from neglecting solvent effects or solid-state packing in simulations .
  • Experimental Calibration : Compare synthesized compounds with reference standards (e.g., unsubstituted carbazole) to isolate substituent effects .
  • Morphological Control : Use grazing-incidence X-ray diffraction (GI-XRD) to correlate crystal packing with device performance (e.g., OLED efficiency) .

Q. How can researchers optimize carbazole derivatives for deep-blue emission in OLEDs?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the 3,6-positions to widen the bandgap and blue-shift emission .
  • Aggregation Control : Blend derivatives with bulky host materials (e.g., 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene) to suppress excimer formation .
  • Device Architecture : Optimize layer thickness and hole/electron transport materials to balance charge injection and reduce efficiency roll-off .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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